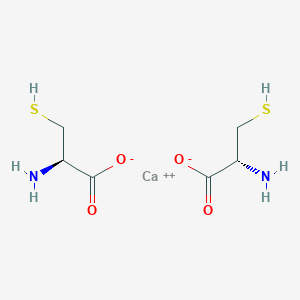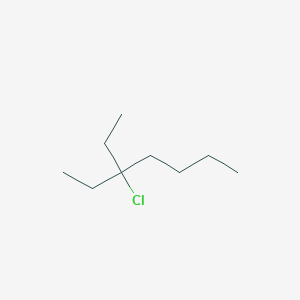
Calcium L-cystinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium L-cystinate is a chemical compound formed by the combination of calcium ions and L-cysteine, an amino acid
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized by reacting calcium carbonate or calcium hydroxide with L-cysteine in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions using purified L-cysteine and calcium sources. The process is optimized to achieve high yield and purity, often involving filtration and crystallization steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atom in L-cysteine is oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxidized forms back to L-cysteine or other reduced sulfur compounds.
Substitution: Substitution reactions can occur at the amino group or the carboxyl group of L-cysteine, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Various alkyl halides, amines, or carboxylic acids.
Major Products Formed:
Sulfonic acid derivatives from oxidation.
Reduced sulfur compounds from reduction.
Substituted derivatives from substitution reactions.
Applications De Recherche Scientifique
Calcium L-cystinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: It serves as a nutrient supplement in cell culture media to support cell growth and proliferation.
Medicine: this compound is explored for its potential therapeutic effects, including antioxidant properties and its role in enhancing glutathione levels in the body.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives.
Mécanisme D'action
The mechanism by which Calcium L-cystinate exerts its effects involves its ability to enhance glutathione levels in the body. Glutathione is a powerful antioxidant that helps protect cells from oxidative stress. This compound may also interact with molecular targets such as enzymes and receptors involved in cellular processes.
Comparaison Avec Des Composés Similaires
Calcium L-glutamate: Another calcium salt of an amino acid, used in similar applications.
Calcium L-aspartate: Similar to Calcium L-cystinate, used in supplements and pharmaceuticals.
Calcium L-lysinate: Another calcium salt with potential therapeutic applications.
Uniqueness: this compound is unique due to its specific combination of calcium and L-cysteine, which provides distinct antioxidant properties and potential health benefits compared to other calcium amino acid salts.
Propriétés
Numéro CAS |
74263-37-9 |
|---|---|
Formule moléculaire |
C6H12CaN2O4S2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
calcium;(2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/2C3H7NO2S.Ca/c2*4-2(1-7)3(5)6;/h2*2,7H,1,4H2,(H,5,6);/q;;+2/p-2/t2*2-;/m00./s1 |
Clé InChI |
ZTHOKKVNBWFAHY-CEOVSRFSSA-L |
SMILES isomérique |
C([C@@H](C(=O)[O-])N)S.C([C@@H](C(=O)[O-])N)S.[Ca+2] |
SMILES canonique |
C(C(C(=O)[O-])N)S.C(C(C(=O)[O-])N)S.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)





![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)







